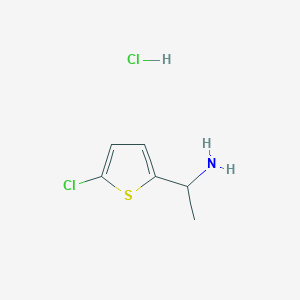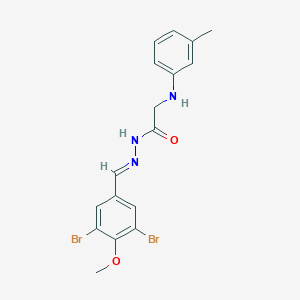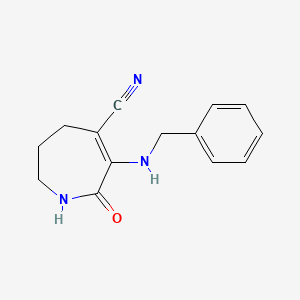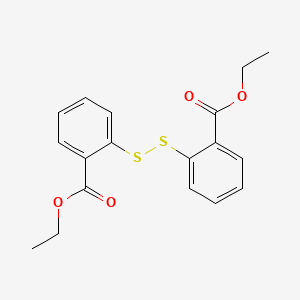
3-Methylphenyl sulfamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylphenyl sulfamate is an organic compound with the molecular formula C7H9NO3S It is a sulfamate ester derived from 3-methylphenol and sulfamic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Methylphenyl sulfamate can be synthesized through the reaction of 3-methylphenol with sulfamic acid. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the sulfamate ester. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methylphenyl sulfamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamate group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the sulfamate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Methylphenyl sulfamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfamate groups into molecules.
Biology: Studied for its potential role in enzyme inhibition, particularly in the inhibition of steroid sulfatase.
Medicine: Investigated for its potential therapeutic applications in treating hormone-dependent cancers such as breast cancer.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-methylphenyl sulfamate involves its interaction with specific molecular targets. For example, as a steroid sulfatase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of steroid sulfates to active steroids. This inhibition can reduce the levels of active estrogens in hormone-dependent cancers, thereby exerting its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenyl sulfamate
- 4-Methylphenyl sulfamate
- 3-Chlorophenyl sulfamate
Comparison
3-Methylphenyl sulfamate is unique due to the presence of a methyl group at the meta position on the phenyl ring. This structural feature can influence its reactivity and binding affinity to molecular targets compared to other similar compounds. For instance, the methyl group can enhance hydrophobic interactions with enzyme active sites, potentially increasing its inhibitory potency.
Propriétés
Numéro CAS |
25998-91-8 |
|---|---|
Formule moléculaire |
C7H9NO3S |
Poids moléculaire |
187.22 g/mol |
Nom IUPAC |
(3-methylphenyl) sulfamate |
InChI |
InChI=1S/C7H9NO3S/c1-6-3-2-4-7(5-6)11-12(8,9)10/h2-5H,1H3,(H2,8,9,10) |
Clé InChI |
SVIGJTFIMLNJOL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)OS(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![ethyl (2E)-2-(1-{4-[(4-chlorobenzyl)oxy]phenyl}ethylidene)hydrazinecarboxylate](/img/structure/B11998055.png)

![(2S)-2-[[(2S)-2-Azaniumyl-4-methylpentanoyl]amino]propanoate](/img/structure/B11998081.png)
![N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B11998082.png)
![7,9-Dibromo-5-(3-chlorophenyl)-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11998091.png)
![[4-bromo-2-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] benzoate](/img/structure/B11998092.png)
